Cas no 326-94-3 (Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester)

Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester is a versatile organic compound characterized by its diethyl ester functionality and a 2,2,2-trifluoroethyl substituent. This compound exhibits enhanced stability and reactivity, making it suitable for various synthetic applications. Its unique fluorinated alkyl group imparts improved thermal and hydrolytic stability, while the diethyl ester moiety enhances solubility and compatibility with organic solvents.
Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester structure
326-94-3 structure
Product Name:Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester
CAS No:326-94-3
MF:C7H12F3NO2
MW:199.170892715454
CID:2822155
PubChem ID:10965508
Update Time:2025-06-20

Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester Chemical and Physical Properties

Names and Identifiers

    • AKOS012027558
    • DTXSID20450063
    • 2,2,2-trifluoroethyl diethylcarbamate
    • SY319094
    • SCHEMBL2924105
    • DTXCID40400883
    • 2,2,2-trifluoroethyldiethylcarbamate
    • MFCD20762940
    • 326-94-3
    • Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester
    • BXNLMPJGXPPXST-UHFFFAOYSA-N
    • Inchi: 1S/C7H12F3NO2/c1-3-11(4-2)6(12)13-5-7(8,9)10/h3-5H2,1-2H3
    • InChI Key: BXNLMPJGXPPXST-UHFFFAOYSA-N
    • SMILES: FC(COC(N(CC)CC)=O)(F)F

Computed Properties

  • Exact Mass: 199.08201311Da
  • Monoisotopic Mass: 199.08201311Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.5Ų

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Additional information on Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester

Introduction to Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester (CAS No. 326-94-3)

Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester (CAS No. 326-94-3) is a versatile compound with significant applications in various fields of chemistry and pharmaceuticals. This compound, also known as diethyl (2,2,2-trifluoroethyl)carbamate, is characterized by its unique structure and properties, making it a valuable reagent in synthetic chemistry and drug development.

The molecular formula of Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester is C8H11F3N1O3, and its molecular weight is approximately 218.17 g/mol. The compound features a carbamate functional group attached to a trifluoroethyl moiety, which imparts distinct chemical and physical properties. These properties include high stability, low reactivity under mild conditions, and the ability to form stable derivatives.

In the realm of synthetic chemistry, diethyl (2,2,2-trifluoroethyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its trifluoroethyl group enhances the lipophilicity of the resulting molecules, making them suitable for use in pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the synthesis of fluorinated compounds, which are crucial in the development of new drugs with improved pharmacokinetic properties.

The stability and reactivity of Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester have been extensively studied. Research has shown that it can undergo selective transformations under controlled conditions, such as nucleophilic substitution and elimination reactions. These reactions are pivotal in the synthesis of complex molecules with specific functionalities. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can be used to introduce trifluoromethyl groups into target molecules with high efficiency and selectivity.

In the pharmaceutical industry, diethyl (2,2,2-trifluoroethyl)carbamate has gained attention for its potential in drug discovery and development. Fluorinated compounds are known for their enhanced metabolic stability and improved bioavailability. This makes them attractive candidates for developing drugs that require prolonged action or better absorption profiles. Recent clinical trials have explored the use of fluorinated derivatives in treating various diseases, including cancer and neurological disorders.

The environmental impact of Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester has also been a subject of interest. Studies have shown that while the compound itself is relatively stable and non-toxic under normal conditions, its degradation products should be monitored to ensure environmental safety. Researchers are actively working on developing more sustainable synthesis methods to minimize any potential ecological risks associated with its production and use.

In conclusion, Carbamic acid, diethyl-, 2,2,2-trifluoroethyl ester (CAS No. 326-94-3) is a multifaceted compound with a wide range of applications in synthetic chemistry and pharmaceuticals. Its unique structure and properties make it an invaluable tool for researchers and scientists working on the development of new materials and drugs. As research continues to advance, the potential uses of this compound are likely to expand further, contributing to significant advancements in various scientific fields.

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